
3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C6H8N2O. It is a pyrazole derivative, characterized by the presence of two methyl groups at positions 3 and 5, and an aldehyde group at position 4 on the pyrazole ring. This compound is of interest due to its versatile applications in organic synthesis and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,5-dimethylpyrazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, where 3,5-dimethylpyrazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation reactions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3,5-Dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. It can undergo various reactions such as:
- Claisen-Schmidt condensation : This reaction enables the formation of diverse pyrazole hybrids with potential biological activities.
- Electrophilic substitution : The pyrazole ring can participate in substitution reactions to introduce different functional groups .
Pharmaceutical Development
Research indicates that this compound may act as a pharmacophore in drug discovery. Its potential anti-inflammatory and antimicrobial properties are under investigation. The aldehyde group facilitates interactions with biological macromolecules, potentially inhibiting specific enzymes or receptors .
Case Study: Antimicrobial Activity
A study explored the antimicrobial effects of derivatives of this compound against various bacterial strains. The results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .
Agrochemical Applications
The compound is also relevant in the agrochemical sector for synthesizing pesticides and herbicides. Its ability to form stable complexes with metal ions enhances its efficacy in agricultural applications.
Chemical Reactions and Mechanisms
The chemical reactivity of this compound includes:
- Oxidation : The aldehyde can be oxidized to a carboxylic acid using agents like potassium permanganate.
- Reduction : It can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
These transformations allow for further modification of the compound, expanding its utility in various synthetic pathways.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde is not fully elucidated. its biological activity is thought to involve interactions with specific molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an additional methyl group at position 1.
1,5-Dimethyl-1H-pyrazole-3-carbaldehyde: Similar structure but with the aldehyde group at position 3.
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group at position 1.
Uniqueness
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the aldehyde group at position 4 allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Biological Activity
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring with two methyl groups at positions 3 and 5, and a formyl group at position 4. This unique structure contributes to its reactivity and biological activity.
Biological Activities
Research has demonstrated that derivatives of pyrazole, including this compound, exhibit a wide range of biological activities:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds related to this structure have demonstrated up to 85% inhibition of IL-6 at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .
- Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against triple-negative breast cancer (TNBC) cells with IC50 values indicating significant potency .
- Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties. Research indicates that certain derivatives can effectively inhibit the growth of pathogenic bacteria such as E. coli and S. aureus .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The formyl group allows for interactions with biological targets, potentially inhibiting enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors in the body, leading to altered signaling pathways that affect cell growth and inflammation.
- Formation of Schiff Bases : The aldehyde functionality can react with amines to form Schiff bases, which may exhibit enhanced biological activity compared to the parent compound.
Study on Anti-inflammatory Effects
A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. One derivative showed an impressive inhibition rate against TNF-α production in murine models, highlighting the potential of these compounds as therapeutic agents for inflammatory diseases .
Cytotoxicity Against Cancer Cells
In a study focusing on TNBC cells (MDA-MB-231), several pyrazole hybrids were synthesized based on the structure of this compound. The most potent compounds exhibited IC50 values as low as 24.25 μM, indicating strong cytotoxicity and potential for further development into anticancer therapies .
Comparative Analysis with Related Compounds
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
This compound | Pyrazole ring with formyl group | Anti-inflammatory, anticancer |
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | Benzyl substitution enhances solubility | Increased bioactivity in certain assays |
5-Chloro-1H-pyrazole derivatives | Chlorine substitution affects reactivity | Notable antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?
The compound is often synthesized via the Vilsmeier-Haack reaction using bis(3,5-dimethyl-1H-pyrazol-1-yl)methane as a precursor. Key optimization parameters include temperature (typically 80–100°C), solvent selection (e.g., POCl₃/DMF), and reaction time (12–24 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield and purity .
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
- XRD : Single-crystal X-ray diffraction (SC-XRD) confirms molecular geometry and intermolecular interactions (e.g., C–H···O, C–H···π). Monoclinic symmetry (space group P2₁/c) with unit cell parameters (e.g., a = 6.6264 Å, b = 6.7497 Å) is typical .
- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N pyrazole ring) validate functional groups .
- NMR : ¹H NMR signals at δ 9.8–10.2 ppm (aldehyde proton) and δ 2.2–2.5 ppm (methyl groups) are diagnostic .
Q. What safety protocols are critical when handling this compound?
Use PPE (gloves, goggles, lab coat) due to irritant properties (Risk Phrase R36/37/38). Work in a fume hood to avoid inhalation. Waste disposal must follow hazardous chemical protocols, with neutralization before disposal .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., thermal motion, disorder) be resolved during structure refinement?
Use SHELXL for refinement, applying constraints (e.g., ISOR, DELU) to model anisotropic displacement parameters. Validate with PLATON’s ADDSYM to check for missed symmetry. For disorder, split models with PART instructions and refine occupancy ratios .
Q. What strategies mitigate competing side reactions during the Vilsmeier-Haack synthesis of pyrazole-carboxaldehydes?
- Control electrophilicity by adjusting POCl₃ stoichiometry (1.2–1.5 equivalents).
- Use low-temperature initiation (0–5°C) to suppress over-formylation.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to terminate at optimal conversion .
Q. How can computational methods predict the biological activity of pyrazole-carboxaldehyde derivatives?
Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, COX-2). Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Correlate with in vitro assays (e.g., IC₅₀ for enzyme inhibition) .
Q. What crystallographic software tools are recommended for visualizing and analyzing hydrogen-bonding networks?
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-6(3-9)5(2)8-7-4/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBOXJRHEZGATR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393575 | |
Record name | 3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201008-71-1 | |
Record name | 3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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